3-(5-Bromo-2-methoxy-3-pyridinyl)-3-oxetanol
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Overview
Description
3-(5-Bromo-2-methoxy-3-pyridinyl)-3-oxetanol is a chemical compound with a unique structure that includes a bromine atom, a methoxy group, and an oxetane ring attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxy-3-pyridinyl)-3-oxetanol typically involves the bromination of 2-methoxy-3-pyridine followed by the formation of the oxetane ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine reagents and other hazardous chemicals involved .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methoxy-3-pyridinyl)-3-oxetanol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-(5-Bromo-2-methoxy-3-pyridinyl)-3-oxetanone.
Reduction: Formation of 3-(2-Methoxy-3-pyridinyl)-3-oxetanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromo-2-methoxy-3-pyridinyl)-3-oxetanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxy-3-pyridinyl)-3-oxetanol involves its interaction with specific molecular targets. The bromine atom and the oxetane ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The methoxy group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-methoxy-3-pyridinyl)-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an oxetane ring.
5-Bromo-2-methoxypyridine-3-boronic acid: Similar structure but with a boronic acid group instead of an oxetane ring.
Uniqueness
3-(5-Bromo-2-methoxy-3-pyridinyl)-3-oxetanol is unique due to the presence of the oxetane ring, which imparts distinct chemical and biological properties. The oxetane ring can enhance the compound’s stability and reactivity, making it a valuable scaffold for drug design and other applications .
Properties
Molecular Formula |
C9H10BrNO3 |
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Molecular Weight |
260.08 g/mol |
IUPAC Name |
3-(5-bromo-2-methoxypyridin-3-yl)oxetan-3-ol |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-7(2-6(10)3-11-8)9(12)4-14-5-9/h2-3,12H,4-5H2,1H3 |
InChI Key |
XWQQKAFKWGMKIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C2(COC2)O |
Origin of Product |
United States |
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